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Compound of Interest

Compound Name: 3-Methoxybenzoic Acid

Cat. No.: B160493

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxybenzoic acid (m-Anisic acid), a compound of significant interest in organic synthesis,
pharmaceutical research, and materials science. This document presents its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational
dataset for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~11.5-13.0 Singlet (broad) 1H -COOH
~7.70 Doublet of triplets 1H Ar-H
~7.59 Doublet 1H Ar-H
~7.38 Triplet 1H Ar-H
~7.15 Doublet of doublets 1H Ar-H
3.86 Singlet 3H -OCHs

Solvent: CDCIs. The chemical shifts may vary slightly depending on the solvent and

concentration.

13C NMR Data

Chemical Shift (6) ppm Assighment
172.0 -COOH

159.7 Ar-C-OCHs
131.2 Ar-C

129.6 Ar-CH

122.5 Ar-CH

120.3 Ar-CH

114.5 Ar-CH

55.4 -OCHs

Solvent: CDCIs. The chemical shifts may vary slightly depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (Carboxylic acid

2500-3300 Strong, Broad ]

dimer)
2980-3080 Medium C-H stretch (Aromatic)
2840-2960 Medium C-H stretch (Aliphatic, -OCHs)
1680-1710 Strong C=0 stretch (Carboxylic acid)
1580-1600 Medium-Strong C=C stretch (Aromatic)
1430-1470 Medium C-H bend (Aliphatic)

C-O stretch (Aryl ether,
1250-1300 Strong )

asymmetric)

C-O stretch (Aryl ether,
1020-1050 Strong )

symmetric)

) O-H bend (Carboxylic acid

920-950 Medium, Broad

dimer)

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 3-Methoxybenzoic acid shows a prominent

molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment

152 100 [M]* (Molecular lon)
137 ~60 [M - CHs]*

135 ~50 [M - OHJ*

109 ~15 [M - COOHJ*

92 ~20 [CeH4O]*

77 ~25 [CeHs]*
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Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic
techniques. Below are generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 3-Methoxybenzoic acid is dissolved in
about 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.[1]

e Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

e 1H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a
sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering
the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5
seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify
the spectrum. A significantly larger number of scans is required compared to 'H NMR due to
the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide
(KBr) and pressed into a thin, transparent pellet.

o ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly
onto the ATR crystal.[1]

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[1]

e Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal)
is recorded first.[1] The sample spectrum is then recorded, and the background is
automatically subtracted.[1] Data is typically collected over a range of 4000-400 cm~1.[1]

Mass Spectrometry (MS)
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e Sample Introduction: For a volatile and thermally stable compound like 3-Methoxybenzoic
acid, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute
solution of the compound in a volatile organic solvent is injected into the GC.

« lonization: Electron lonization (El) is a standard method where the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 3-Methoxybenzoic acid.

Sample Preparation

3-Methoxybenzoic Acid Sample

Spectrosco \gic Analysis

NMR Spectroscopy <

(tH and 1°C) IR Spectroscopy —>| Mass Spectrometry
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Spectroscopic analysis workflow for 3-Methoxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160493#spectroscopic-data-of-3-methoxybenzoic-
acid-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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